(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

Catalog No.
S8451243
CAS No.
M.F
C22H43N3O5
M. Wt
429.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl...

Product Name

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

IUPAC Name

tert-butyl (2S)-2-amino-5-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octylamino]-5-oxopentanoate

Molecular Formula

C22H43N3O5

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C22H43N3O5/c1-21(2,3)29-19(27)17(23)13-14-18(26)24-15-11-9-7-8-10-12-16-25-20(28)30-22(4,5)6/h17H,7-16,23H2,1-6H3,(H,24,26)(H,25,28)/t17-/m0/s1

InChI Key

FDLZILUSVYVXFL-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes both amino and oxo functionalities. It belongs to the class of amino acid derivatives and is notable for its potential applications in medicinal chemistry and biochemistry. The compound has a molecular formula of C16H31N3O5 and a molecular weight of approximately 345.44 g/mol. Its structural features include a tert-butyl group, a tert-butoxycarbonyl protecting group, and multiple amino groups, which contribute to its reactivity and biological activity.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the formation of free amino groups that can engage in further reactions.
  • Coupling Reactions: The amino groups can react with carboxylic acids or activated esters to form peptide bonds, making it useful in peptide synthesis.
  • Oxidation and Reduction: The oxo group in the pentanoate moiety can undergo oxidation or reduction, depending on the reagents used, allowing for modifications in its functional groups.

The synthesis of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate typically involves several steps:

  • Protection of Amino Groups: The initial step often involves the protection of amino groups using tert-butoxycarbonyl anhydride to prevent unwanted reactions during subsequent steps.
  • Formation of Oxopentanoate: The oxo group is introduced through appropriate synthetic routes involving oxidation reactions.
  • Coupling Reactions: The protected amino acids are coupled with other amino acid derivatives to form the final product.
  • Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the active compound.

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate has potential applications in:

  • Pharmaceutical Development: As a building block in the synthesis of peptide-based drugs.
  • Biochemical Research: Used as a reagent in studying protein interactions or enzyme activity.
  • Cosmetic Industry: Potential use in formulations aimed at enhancing skin health due to its biological activity.

Interaction studies involving (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate focus on its binding affinity with various biological targets:

  • Protein Interactions: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor or substrate for enzymes can help elucidate its biological significance.

Several compounds share structural similarities with (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-tert-butyl 5-amino-2-tert-butoxycarbonyl-amino-pentanoateC14H28N2O4Similar backbone; used in peptide synthesis.
N-alpha-tert-butyloxycarbonyl-L-glutamineC10H18N2O5Contains glutamine structure; relevant in protein synthesis.
(S)-tert-butyl 6-amino-2-tert-butoxycarbonyl-aminohexanoateC15H30N2O4Longer carbon chain; potential for different biological activities.

This comparison highlights the uniqueness of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate due to its specific functional groups and structural complexity, which may confer distinct properties not found in simpler analogs.

Structural Analysis and IUPAC Name

The compound’s systematic IUPAC name is derived from its pentanoate backbone, which is substituted at positions 2 and 5:

  • Position 2: An (S)-configured tert-butyl ester group and an amino (-NH₂) group.
  • Position 5: A ketone (oxo) group and an amide-linked 8-((tert-butoxycarbonyl)amino)octyl side chain.

The full IUPAC designation is:
(S)-tert-butyl 2-amino-5-[(8-{[(tert-butoxy)carbonyl]amino}octyl)amino]-5-oxopentanoate.

Molecular Formula: C₂₃H₄₄N₄O₆
Molecular Weight: 508.63 g/mol (calculated from isotopic composition).

Key Structural Features:

  • Stereochemistry: The (S)-configuration at position 2 ensures enantioselective interactions in biological systems.
  • Protecting Groups:
    • tert-Butyl ester: Protects the carboxylic acid during synthesis.
    • tert-Butoxycarbonyl (Boc): Shields the primary amine on the octyl chain.
  • Lipophilic Octyl Chain: Enhances membrane permeability, critical for drug delivery applications.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

429.32027148 g/mol

Monoisotopic Mass

429.32027148 g/mol

Heavy Atom Count

30

Dates

Last modified: 01-05-2024

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